1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea

PDE4D allosteric modulator Imax

1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea (CAS 1211638-12-8) belongs to the benzhydryl-phenylurea class of phosphodiesterase 4 (PDE4) inhibitors. Its core scaffold maps to the D159687 chemical series—brain-penetrant, orally bioavailable negative allosteric modulators (NAMs) of PDE4D.

Molecular Formula C25H25N3O3
Molecular Weight 415.493
CAS No. 1211638-12-8
Cat. No. B2611308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea
CAS1211638-12-8
Molecular FormulaC25H25N3O3
Molecular Weight415.493
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCC4=O
InChIInChI=1S/C25H25N3O3/c1-31-22-15-14-20(17-21(22)28-16-8-13-23(28)29)26-25(30)27-24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,14-15,17,24H,8,13,16H2,1H3,(H2,26,27,30)
InChIKeyJRQADLGTRDRPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea (CAS 1211638-12-8): Procurement-Ready Product Profile


1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea (CAS 1211638-12-8) belongs to the benzhydryl-phenylurea class of phosphodiesterase 4 (PDE4) inhibitors. Its core scaffold maps to the D159687 chemical series—brain-penetrant, orally bioavailable negative allosteric modulators (NAMs) of PDE4D [1]. The compound is primarily utilized in preclinical neuroscience research targeting cAMP-mediated cognition, neuroinflammation, and metabolic regulation . Because of its allosteric binding mode, it achieves only partial enzymatic inhibition (Imax ~80–90%), a feature that differentiates it from orthosteric, active-site-directed PDE4 inhibitors such as rolipram and roflumilast [1].

Why In-Class PDE4 Inhibitors Cannot Simply Replace 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea


Generic substitution among PDE4 inhibitors is contraindicated because of fundamental divergence in binding mode (allosteric vs. orthosteric), subtype selectivity (PDE4D vs. pan-PDE4), and maximal inhibitory capacity (partial ~80–90% vs. full 100% inhibition) [1]. These molecular differences translate into distinct behavioral pharmacology: selective PDE4D NAMs produce procognitive effects without antidepressant or anxiolytic activity, whereas pan-PDE4 inhibitors like rolipram induce both procognitive and antidepressant-like responses along with dose-limiting emesis [2]. Procuring the correct benzhydryl-phenylurea scaffold is therefore essential to preserve target engagement specificity and the desired in vivo phenotypic profile.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea Against Closest Comparators


PDE4D Potency and Allosteric Partial Inhibition vs. Rolipram

The benzhydryl-phenylurea compound (represented by D159687) inhibits human PDE4D7 with an IC50 of 27 nM, compared to rolipram which inhibits all PDE4 subtypes non-selectively with similar nanomolar potency but full (100%) enzymatic inhibition . D159687 achieves only partial inhibition (Imax ~80–90%), a direct consequence of its negative allosteric mechanism that 'closes' one catalytic site of the PDE4 dimer while leaving the other partially active [1]. This partial inhibition ceiling is structurally encoded and cannot be achieved with orthosteric inhibitors.

PDE4D allosteric modulator Imax

Subtype Selectivity Profile vs. PDE4B Selective Inhibitor A-33

In a direct comparative study, D159687 (representing the benzhydryl-phenylurea scaffold) and the PDE4B-selective inhibitor A-33 were evaluated head-to-head in mouse behavioral assays [1]. D159687 improved memory in the novel object recognition (NOR) test but produced no antidepressant-like effect in the forced swim test (FST) or tail suspension test (TST). In contrast, A-33 exhibited antidepressant-like activity (reduced immobility in FST and TST) but lacked procognitive benefit in the NOR test. Both compounds elevated cAMP and CREB phosphorylation in HT-22 hippocampal cells, confirming target engagement but divergent downstream behavioral phenotypes driven by subtype selectivity.

PDE4D selectivity PDE4B behavioral pharmacology

Reduced Emetic Liability vs. Rolipram

Emesis is the dose-limiting toxicity of pan-PDE4 inhibitors. D159687 was compared to rolipram for emetic potential across three preclinical species . D159687 was 100-fold less emetic in shrews, 3,000-fold less emetic in dogs, and 500-fold less emetic in monkeys. In the mouse ketamine/xylazine anesthesia duration surrogate test, D159687 did not shorten anesthesia time until 30 mg/kg (vs. minimum effective dose of 3 mg/kg in cognition tests), indicating a ~10-fold therapeutic window [1]. Rolipram, by contrast, produces emesis at doses near its efficacious range, limiting its clinical utility.

emesis therapeutic index safety pharmacology

In Vivo Procognitive Efficacy vs. Rolipram

In the mouse novel object recognition (NOR) test, D159687 achieved a minimum effective dose (MED) of 3 μg/kg i.v., matching rolipram's MED . However, in the scopolamine-impaired Y-maze model, D159687 was substantially more potent: MED of 0.1 μg/kg i.v. (mouse) or 30 μg/kg p.o., compared to rolipram's MED of 1 μg/kg i.v. or 100 μg/kg p.o. . In female cynomolgus macaques, D159687 (0.05–5 mg/kg p.o.) produced significant procognitive effects in the object retrieval detour task, demonstrating translational efficacy in a primate model of corticostriatal function [1].

cognition memory novel object recognition Y-maze

Metabolic Phenotype: Selective Fat Mass Reduction in Aged Mice

In a 7-week study, aged (18-month-old) mice treated with D159687 lost 4.2 g more weight than vehicle controls (p < 0.001), with the weight loss attributable almost entirely to fat mass reduction while lean mass was preserved [1]. This occurred despite increased food intake, distinguishing the metabolic effect from caloric restriction. This phenotype has not been reported for pan-PDE4 inhibitors such as rolipram or roflumilast at comparable doses, suggesting a PDE4D-specific metabolic mechanism.

metabolic disease fat mass aging weight loss

Liver Fibrosis Efficacy via PDE4D Long Isoform Inhibition

In a mouse model of liver fibrosis, pharmacological inhibition with D159687, which selectively targets long isoforms of PDE4D, suppressed the expression of inflammatory and profibrogenic genes [1]. Genetic ablation of PDE4D produced a similar anti-fibrotic effect, confirming target specificity. This application is mechanistically inaccessible to pan-PDE4 inhibitors that also inhibit PDE4B, which may counteract the anti-fibrotic benefit, or to PDE4B-selective inhibitors such as A-33 that spare PDE4D entirely.

liver fibrosis PDE4D isoforms anti-fibrotic

Optimal Research and Industrial Application Scenarios for 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea


CNS Procognitive Drug Discovery Requiring Emesis-Sparing PDE4D Modulation

This compound is the tool of choice for preclinical cognition programs where PDE4D-mediated cAMP enhancement is desired without the emetic liability of rolipram. Evidence confirms procognitive efficacy in mouse NOR, scopolamine-impaired Y-maze, and primate object retrieval tasks at doses 10–100× below the emetic threshold [1]. It is suitable for chronic oral dosing in rodent and non-human primate models of Alzheimer's disease, Huntington's disease, traumatic brain injury, and age-related cognitive decline.

PDE4D Isoform-Selective Pharmacology and Behavioral Dissociation Studies

The compound enables direct comparison with PDE4B-selective inhibitors (e.g., A-33) to dissect the distinct roles of PDE4 subtypes in behavior. The evidence shows a clear double dissociation: PDE4D inhibition yields procognitive-only effects, while PDE4B inhibition yields antidepressant-only effects [2]. This makes it an essential reagent for target validation studies in neuropsychiatric drug discovery, particularly for schizophrenia, depression, and anxiety where subtype-specific cAMP modulation is hypothesized to improve therapeutic index.

Metabolic Research: PDE4D-Mediated Fat Mass Regulation and Aging

The compound's unique ability to induce selective fat mass loss while preserving lean mass—despite increased food intake—positions it as a research tool for studying PDE4D's role in adipose tissue biology and energy homeostasis [3]. It is applicable in aged mouse models of obesity, sarcopenia, and metabolic syndrome where caloric restriction mimetics are being evaluated.

Liver Fibrosis and Anti-Fibrotic Target Validation

Emerging evidence that D159687 suppresses inflammatory and profibrogenic gene expression in liver fibrosis models via PDE4D long isoform inhibition [4] supports its use in hepatic stellate cell biology and liver fibrosis target validation studies. This application is mechanistically distinct from pan-PDE4 inhibitors and opens a new indication space for PDE4D-selective tool compounds.

Quote Request

Request a Quote for 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.